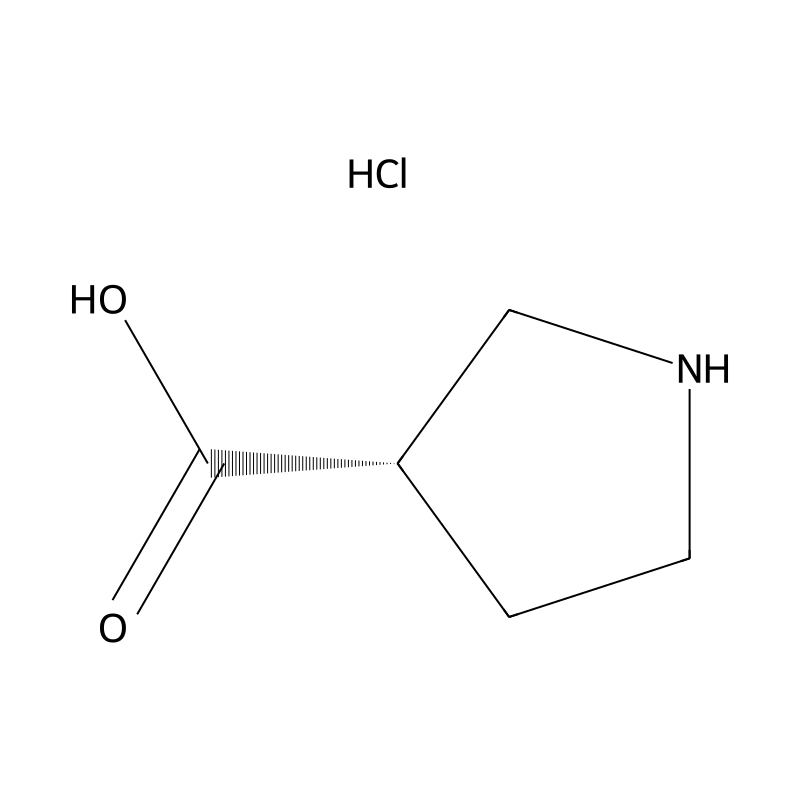

(S)-Pyrrolidine-3-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Synthesis:

The chiral nature of (S)-Pyrrolidine-3-carboxylic acid hydrochloride makes it a valuable building block for the asymmetric synthesis of other chiral compounds. Its carboxylic acid group allows for functionalization and incorporation into various target molecules. Researchers have utilized it in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules requiring specific chirality.PubChem, (S)-Pyrrolidine-3-carboxylic acid:

(S)-Pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with the molecular formula C₅H₉ClN₁O₂ and a molecular weight of 145.58 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylic acid functional group at the 3-position. The presence of the hydrochloride indicates that it is in its salt form, which enhances its solubility and stability in various applications. The compound is known for its role in asymmetric synthesis and as a building block in pharmaceutical chemistry.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Amidation: It can react with amines to form amides, which are important in drug development.

- Decarboxylation: Under certain conditions, the carboxyl group can be removed, leading to the formation of pyrrolidine derivatives.

- C-H Activation: Recent studies have demonstrated the potential for C(sp³)–H activation, allowing for further functionalization of the pyrrolidine ring .

(S)-Pyrrolidine-3-carboxylic acid hydrochloride exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as an:

- Anticonvulsant: Its structural properties allow it to interact with neurotransmitter systems.

- Neuroprotective agent: Research indicates that it may protect neurons from oxidative stress.

- Chiral auxiliary: It is used in asymmetric synthesis to control stereochemistry in drug development.

Several methods exist for synthesizing (S)-Pyrrolidine-3-carboxylic acid hydrochloride:

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the compound from simpler precursors, ensuring high stereoselectivity.

- Chemical Synthesis: Traditional methods involve starting from pyrrolidine followed by carboxylation using carbon dioxide or other carboxylating agents under basic conditions.

- Resolution of Racemic Mixtures: The racemic mixture of pyrrolidine-3-carboxylic acid can be resolved into its enantiomers using chiral resolving agents.

(S)-Pyrrolidine-3-carboxylic acid hydrochloride finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.

- Agricultural Chemistry: Used in developing agrochemicals with specific modes of action.

- Material Science: It can be incorporated into polymers or materials requiring specific mechanical properties.

Studies on (S)-Pyrrolidine-3-carboxylic acid hydrochloride have focused on its interactions with biological targets:

- Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors have shown promise for therapeutic applications.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo helps predict its pharmacokinetics and potential side effects.

Several compounds share structural similarities with (S)-Pyrrolidine-3-carboxylic acid hydrochloride. Here are some notable examples:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| (S)-(+)-Pyrrolidine-3-carboxylic Acid | 1.00 | Chiral form; used as a chiral auxiliary |

| (R)-Pyrrolidine-3-carboxylic Acid | 1.00 | Enantiomer; different biological activity profile |

| Pyrrolidine-3-carboxylic Acid Hydrochloride | 0.97 | Salt form; enhanced solubility |

| 4,4-Dimethylpyrrolidine-3-carboxylic Acid Hydrochloride | 0.94 | Additional methyl groups; altered steric properties |

| 1-Methylpyrrolidine-3-carboxylic Acid Hydrochloride | 0.91 | Methyl substitution affects reactivity |

(S)-Pyrrolidine-3-carboxylic acid hydrochloride stands out due to its specific stereochemistry and its role as a versatile building block in organic synthesis, particularly in pharmaceuticals aimed at treating neurological conditions. Its unique properties and potential applications make it an important compound within medicinal chemistry and related fields.

The parent compound, pyrrolidine-3-carboxylic acid (commonly termed beta-proline), was first isolated from casein in 1901 by Emil Fischer, who recognized its structural similarity to proline but with a distinct pyrrolidine ring configuration. The hydrochloride salt, (S)-pyrrolidine-3-carboxylic acid hydrochloride, emerged as a stabilized derivative for research and synthetic applications. Its development is tied to advancements in asymmetric catalysis and stereoselective synthesis, particularly in the 21st century, where organocatalytic methods enabled efficient enantiomeric production.

Key milestones include:

- Asymmetric synthesis: Organocatalytic Michael additions and hydrogenation reactions achieving high enantiomeric excess (up to 97% ee).

- Biotechnological approaches: Nitrilase-catalyzed hydrolysis of nitriles to beta-proline derivatives.

- Industrial applications: Patented enantioselective hydrogenation protocols for scalable production.

Nomenclature and Classification

The compound is classified as a pyrrolidine derivative with a carboxylic acid substituent at the 3-position and a chiral center.

Position in the Family of Pyrrolidine Derivatives

Pyrrolidine-3-carboxylic acid derivatives form a critical branch of heterocyclic chemistry, distinguished by their stereochemical and functional versatility. Key structural analogs include:

The hydrochloride salt of (S)-pyrrolidine-3-carboxylic acid is notable for its solubility in polar solvents and stability under acidic conditions, making it preferable for catalytic applications.

Significance in Organic Chemistry and Catalysis

(S)-Pyrrolidine-3-carboxylic acid hydrochloride has become pivotal in asymmetric catalysis and medicinal chemistry due to its unique stereochemical properties.

Catalytic Applications

- Mannich-type reactions: Acts as an organocatalyst in anti-selective aldehyde-ketone couplings, achieving >99% diastereomeric excess (anti/syn).

- Michael additions: Enables enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives via nitromethane conjugate additions (up to 97% ee).

- Hydrogenation: Used in enantioselective hydrogenation of prochiral substrates to produce chiral intermediates for pharmaceuticals.

Pharmaceutical Relevance

- Beta-blocker synthesis: Serves as a precursor in the development of adrenergic receptor antagonists, such as propranolol derivatives.

- GABA uptake inhibitors: Key intermediate in the synthesis of (S)-(+)-homo-beta-proline, a neurotransmitter modulator.

- Peptide mimics: Beta-proline oligomers exhibit helical conformations, enabling studies on protein-protein interactions and folding kinetics.

Molecular Structure and Stereochemistry

(S)-Pyrrolidine-3-carboxylic acid hydrochloride represents a chiral amino acid derivative characterized by its distinctive five-membered nitrogen-containing heterocyclic structure [1]. The compound possesses the molecular formula C₅H₁₀ClNO₂ with a molecular weight of 151.59 g/mol [1] [2] [3]. The molecule features a pyrrolidine ring system with a carboxylic acid functional group positioned at the 3-carbon, creating a chiral center that defines its stereochemical properties [4].

Configuration at C-3

The stereochemical designation (S) refers to the absolute configuration at the chiral carbon center located at position 3 of the pyrrolidine ring [1] [4]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the carboxylic acid group represents the highest priority substituent [4]. The (S)-configuration indicates that when the molecule is viewed along the bond from the chiral carbon to the lowest priority group, the remaining three substituents are arranged in a counterclockwise manner [1]. This specific stereochemistry is crucial for the compound's biological activity and chemical reactivity, as enantiomers can exhibit significantly different properties in asymmetric environments [5] [6].

Conformational Analysis

The pyrrolidine ring in (S)-pyrrolidine-3-carboxylic acid hydrochloride adopts a puckered conformation to minimize ring strain [7] [8]. Pyrrolidine rings typically exhibit two preferred puckering states: the UP conformation (C₄-exo) and the DOWN conformation (C₄-endo), which are characterized by specific pseudorotation phase angles and puckering amplitudes [7] [8]. The five endocyclic torsion angles (χ₁ through χ₅) describe the ring puckering pathway, with the χ₂ pathway being particularly significant as it changes linearly with puckering amplitude and symmetrically with phase angle [7].

The conformational preferences of the pyrrolidine ring are influenced by the carboxylic acid substituent at the 3-position, which can participate in intramolecular hydrogen bonding interactions [9]. Studies on related pyrrolidine derivatives have shown that the presence of polar substituents can stabilize specific conformations through hydrogen bonding networks [9]. The conformational equilibrium between different puckered states affects the overall molecular geometry and influences the compound's chemical and physical properties [7] [8].

Comparison of Free Base and Hydrochloride Salt

The transformation from the free base form to the hydrochloride salt significantly alters the molecular properties and behavior of (S)-pyrrolidine-3-carboxylic acid [1] [3]. In the free base form, the compound exists as a zwitterion under physiological conditions, with the carboxylic acid group deprotonated and the pyrrolidine nitrogen protonated [10]. The hydrochloride salt formation involves protonation of the pyrrolidine nitrogen by hydrochloric acid, resulting in a positively charged ammonium species balanced by the chloride anion [3] [11].

This salt formation enhances the compound's water solubility and crystalline stability compared to the free base [3] [12]. The hydrochloride salt typically exhibits improved handling characteristics, reduced hygroscopicity, and better storage stability [12] [13]. The salt formation also affects the compound's spectroscopic properties, particularly in nuclear magnetic resonance and infrared spectroscopy, where chemical shifts and vibrational frequencies are altered due to the changed electronic environment [14] [15].

Physical Properties

Physical State and Appearance

(S)-Pyrrolidine-3-carboxylic acid hydrochloride typically appears as a white crystalline solid under standard conditions [3] [13]. The compound exhibits the characteristic salt-like behavior common to amino acid hydrochlorides, forming well-defined crystal structures that contribute to its stability and handling properties [10]. The crystalline nature of the hydrochloride salt contrasts with the free base form, which may exhibit different physical characteristics depending on environmental conditions [16].

Melting Point and Thermal Properties

The thermal properties of (S)-pyrrolidine-3-carboxylic acid are best characterized for the free base form, which exhibits a melting point range of 185-191°C [16]. The free base demonstrates a boiling point of 252°C and a flash point of 106°C [17] [16]. These thermal characteristics indicate the compound's thermal stability under normal laboratory conditions, though specific thermal data for the hydrochloride salt was not extensively documented in the available literature [18].

The thermal behavior of amino acid hydrochlorides typically involves complex decomposition patterns rather than simple melting, often accompanied by dehydrochlorination processes at elevated temperatures [13]. Thermogravimetric analysis and differential scanning calorimetry would provide more detailed insights into the thermal transitions and stability profile of the hydrochloride salt [13].

Solubility Characteristics

The solubility profile of (S)-pyrrolidine-3-carboxylic acid varies significantly between the free base and hydrochloride salt forms [19]. The free base exhibits limited water solubility of approximately 18.4 g/L at 25°C, reflecting the zwitterionic nature of the compound [19]. The LogP value of -0.47 for the free base indicates its hydrophilic character and preference for aqueous environments over lipophilic solvents [17] [16].

The hydrochloride salt formation substantially enhances water solubility due to the ionic nature of the salt and improved solvation by water molecules [3] [12]. This enhanced solubility makes the hydrochloride salt more suitable for pharmaceutical applications and analytical procedures requiring aqueous solutions [20] [12]. The compound's polar surface area of 49.33 Ų reflects its capacity for hydrogen bonding interactions with solvents [21].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about (S)-pyrrolidine-3-carboxylic acid hydrochloride through analysis of both proton and carbon-13 spectra [22] [23]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic patterns reflecting the pyrrolidine ring protons, with chemical shifts typically ranging from 1.8 to 4.4 parts per million for the ring methylene and methine protons [23] [24]. The carboxylic acid proton appears in the downfield region around 9-13 parts per million, while the protonated ammonium protons of the hydrochloride salt appear in the 7-9 parts per million range [23].

The coupling patterns in the ¹H Nuclear Magnetic Resonance spectrum reveal information about the ring conformation and stereochemistry [9] [23]. The multiplicity and coupling constants of the ring protons provide insights into the preferred conformational states and the relative orientations of substituents around the pyrrolidine ring [9]. The stereochemical configuration at the 3-position influences the chemical environment of adjacent protons, affecting their chemical shifts and coupling patterns [23].

¹³C Nuclear Magnetic Resonance spectroscopy reveals five distinct carbon environments corresponding to the pyrrolidine ring carbons and the carboxyl carbon [22] [23]. The ring carbons typically appear in the 20-60 parts per million range, while the carbonyl carbon of the carboxylic acid group resonates in the 175-180 parts per million region [23]. The chemical shifts are sensitive to the protonation state and can provide information about the tautomeric and ionization states of the compound [23].

Infrared Spectroscopy

Infrared spectroscopy of (S)-pyrrolidine-3-carboxylic acid hydrochloride reveals characteristic vibrational frequencies that confirm the presence of functional groups and provide structural information [18] [25] [26]. The carbonyl stretch of the carboxylic acid group appears as a strong absorption band in the 1730-1700 cm⁻¹ region [25] [26]. This frequency may be slightly shifted compared to simple carboxylic acids due to the electronic effects of the pyrrolidine ring and potential hydrogen bonding interactions [27] [25].

The nitrogen-hydrogen stretching vibrations of the protonated pyrrolidine nitrogen appear in the 3550-3060 cm⁻¹ region, with the hydrochloride salt formation affecting the exact frequency and intensity of these bands [14] [25] [26]. The broad nature of these absorptions reflects the hydrogen bonding interactions present in the crystalline salt structure [14] [27]. Carbon-hydrogen stretching vibrations from the pyrrolidine ring appear in the 3000-2850 cm⁻¹ range with characteristic strong intensity [25] [26].

The fingerprint region below 1500 cm⁻¹ contains numerous bands corresponding to carbon-carbon stretching, carbon-nitrogen stretching, and various bending modes that are characteristic of the pyrrolidine ring system [25] [28]. The presence of the chloride anion in the hydrochloride salt may influence some of these lower frequency modes through crystal packing effects [27] [25].

Mass Spectrometry

Mass spectrometry of (S)-pyrrolidine-3-carboxylic acid hydrochloride provides molecular weight confirmation and structural information through fragmentation patterns [29] [30]. Under electrospray ionization conditions, the compound typically produces a protonated molecular ion peak [M+H]⁺ at m/z 152, corresponding to the protonated free base form [29] [30]. The loss of the chloride anion during ionization is common for amino acid hydrochlorides in positive ion mode mass spectrometry [30].

Fragmentation patterns in mass spectrometry reveal structural features of the pyrrolidine ring system [28] [29]. Common fragmentation pathways include loss of the carboxylic acid group (loss of 45 mass units corresponding to COOH) and ring opening reactions that produce characteristic fragment ions [29] [31]. The exact mass measurement capabilities of high-resolution mass spectrometry can provide precise molecular formula confirmation with mass accuracy typically better than 5 parts per million [29].

Collision-induced dissociation experiments can provide additional structural information by promoting specific fragmentation pathways that reveal connectivity and stereochemical information [30]. The mass spectrometric behavior of (S)-pyrrolidine-3-carboxylic acid hydrochloride is consistent with other pyrrolidine carboxylic acid derivatives, showing predictable fragmentation patterns based on the ring structure and functional group positions [29] [31].

X-ray Crystallography

X-ray crystallography of (S)-pyrrolidine-3-carboxylic acid hydrochloride would provide definitive structural information including bond lengths, bond angles, and crystal packing arrangements [32] [33]. Amino acid hydrochlorides typically crystallize in monoclinic or orthorhombic crystal systems, with hydrogen bonding networks playing a crucial role in determining the crystal structure [32] [33]. The presence of both hydrogen bond donors (ammonium group) and acceptors (carboxylate and chloride) creates opportunities for extensive intermolecular hydrogen bonding [33].

The pyrrolidine ring conformation in the crystal structure would be fixed in one of the preferred puckering states, providing direct experimental evidence for the conformational preferences discussed in solution studies [33]. The crystal packing is influenced by electrostatic interactions between the charged species and hydrogen bonding interactions between the ammonium group, carboxylic acid group, and chloride anions [32] [33].

Crystal structure determination would also confirm the absolute stereochemistry at the 3-position and provide precise geometric parameters for the chiral center [32]. The intermolecular interactions observed in the crystal structure can provide insights into the compound's physical properties such as melting point, solubility, and stability [33].

Acid-Base Properties

pKa Values

The acid-base behavior of (S)-pyrrolidine-3-carboxylic acid is characterized by two ionizable groups: the carboxylic acid group and the pyrrolidine nitrogen [34] [5] [35]. The carboxylic acid group exhibits a pKa value estimated to be in the range of 2.3-2.8, similar to other α-amino acids and pyrrolidine carboxylic acid derivatives [5] [35]. This relatively low pKa value reflects the acidic nature of the carboxyl group and its tendency to deprotonate at moderate pH values [6].

The pyrrolidine nitrogen, functioning as a secondary amine, exhibits a pKa value estimated in the range of 10.5-11.2 [35]. This basicity is slightly lower than that of primary amines due to the cyclic structure and potential electronic effects from the carboxylic acid substituent [35]. The exact pKa values can be influenced by the stereochemistry at the 3-position and conformational factors affecting the electronic environment of the ionizable groups [5] [6].

The isoelectric point, representing the pH at which the molecule carries no net charge, is calculated to be approximately 6.0-7.0 based on the estimated pKa values [10]. At this pH, the compound exists predominantly as a zwitterion with the carboxyl group deprotonated and the pyrrolidine nitrogen protonated [10].

Protonation/Deprotonation Behavior

The protonation and deprotonation behavior of (S)-pyrrolidine-3-carboxylic acid follows a predictable pattern based on the relative pKa values of the ionizable groups [5] [10]. At low pH values (below 2), both the carboxylic acid and pyrrolidine nitrogen are protonated, resulting in a net positive charge on the molecule [10]. As the pH increases, the carboxylic acid group undergoes deprotonation first due to its lower pKa value, forming the zwitterionic species that predominates at physiological pH [10].

Further increase in pH above the pKa of the pyrrolidine nitrogen (around pH 11) leads to deprotonation of the ammonium group, resulting in a net negative charge on the molecule [10]. This stepwise deprotonation behavior is characteristic of amino acids and can be monitored using pH titration curves that show the buffering capacity of the compound at different pH ranges [10].

The protonation site priority under acidic conditions favors the pyrrolidine nitrogen due to its higher basicity compared to the carboxyl group acidity [36] [10]. This selective protonation is the basis for hydrochloride salt formation, where the pyrrolidine nitrogen serves as the primary site for acid-base interaction with hydrochloric acid [11].

Salt Formation and Properties

The formation of (S)-pyrrolidine-3-carboxylic acid hydrochloride involves a 1:1 stoichiometric reaction between the free base and hydrochloric acid [1] [3] [11]. This salt formation process is driven by the favorable acid-base interaction between the basic pyrrolidine nitrogen and the acidic hydrogen chloride [11]. The resulting hydrochloride salt exhibits enhanced stability, solubility, and handling characteristics compared to the free base form [3] [12].

The hydrochloride salt formation significantly affects the physical and chemical properties of the compound [15]. The ionic nature of the salt increases water solubility and modifies the crystalline structure through the formation of ionic lattices stabilized by electrostatic interactions [11] [15]. The presence of the chloride anion also influences the compound's triboelectric properties and behavior during powder handling operations [15].

The stability of the hydrochloride salt is enhanced through the formation of hydrogen bonding networks in the crystalline state [11]. These intermolecular interactions contribute to the thermal stability and reduced hygroscopicity of the salt form compared to the free base [12] [11]. The salt formation also provides a convenient means for purification and isolation of the compound in pharmaceutical and research applications [11].

| Property | Value | Source |

|---|---|---|

| CAS Number | 1124369-40-9 | [1] [2] [3] |

| Molecular Formula | C₅H₁₀ClNO₂ | [1] [2] [3] |

| Molecular Weight | 151.59 g/mol | [1] [2] [3] |

| Storage Temperature | 2-8°C | [3] [12] [13] |

| Physical State | White crystalline solid | [3] [13] |

| Melting Point (free base) | 185-191°C | [16] |

| Water Solubility (free base) | 18.4 g/L at 25°C | [19] |

| LogP (free base) | -0.47 | [17] [16] |

| Carboxylic acid pKa | ~2.3-2.8 | [5] [6] |

| Pyrrolidine nitrogen pKa | ~10.5-11.2 | [35] |

Laboratory-Scale Synthesis

Starting Materials Selection

The selection of appropriate starting materials is crucial for the efficient synthesis of (S)-Pyrrolidine-3-carboxylic acid hydrochloride. Several classes of starting materials have been extensively studied and optimized for laboratory-scale synthesis [1] [2] [3].

Primary Starting Materials:

- Proline derivatives: (S)-Proline serves as the most common chiral starting material, providing the desired stereochemistry through the chiral pool approach [4] [5]. The natural abundance and relatively low cost of (S)-proline make it an attractive starting point for synthetic routes.

- Glyceraldehyde derivatives: (R)-Glyceraldehyde acetonide has been employed as a chiral starting material for the synthesis of pyrrolidine-based organocatalysts [3] [6]. This approach offers excellent stereochemical control and access to highly functionalized pyrrolidine derivatives.

- Amino acid precursors: Various amino acid derivatives, including glycine and alanine derivatives, have been utilized as starting materials for the construction of the pyrrolidine ring system [2] [7].

Secondary Starting Materials:

- Alkyne precursors: Pent-2-ynoic acid and its derivatives serve as versatile starting materials for cyclization reactions [8] [9]. These compounds provide access to the pyrrolidine ring through various cyclization strategies.

- Enamide precursors: Substituted enamides offer excellent reactivity for cyclization reactions and can be readily prepared from commercially available starting materials [10] [11].

- Aldehyde and ketone precursors: Carbonyl compounds serve as key starting materials for various cyclization approaches, including reductive amination and condensation reactions [2] [12].

Stereoselective Synthesis Approaches

Stereoselective synthesis approaches are essential for obtaining enantiomerically pure (S)-Pyrrolidine-3-carboxylic acid hydrochloride. Multiple strategies have been developed to achieve high levels of stereocontrol [13] [14] [15].

Substrate-Controlled Approaches:

The use of chiral starting materials to direct the stereochemical outcome of cyclization reactions has proven highly effective. Studies have demonstrated that the stereochemistry of the starting material can be effectively transferred to the final product through carefully designed reaction sequences [14] [16].

Catalyst-Controlled Approaches:

Asymmetric catalysis has emerged as a powerful tool for stereoselective pyrrolidine synthesis. Chiral phosphoric acids, in particular, have shown exceptional performance in catalyzing enantioselective cyclization reactions [17] [18]. These catalysts can achieve enantioselectivities exceeding 95% while maintaining good reaction yields.

Auxiliary-Controlled Approaches:

Chiral auxiliaries provide an alternative approach to stereocontrol, offering the advantage of potentially complete recovery and reuse of the chiral directing group [19] [20]. The auxiliary can be removed under mild conditions after the cyclization reaction to afford the desired enantiomer.

Protection/Deprotection Strategies

Effective protection and deprotection strategies are critical for the successful synthesis of (S)-Pyrrolidine-3-carboxylic acid hydrochloride, particularly when multiple functional groups are present [21] [22] [23].

Nitrogen Protection:

- Carbobenzyloxy (Cbz) protection: The Cbz group is widely used for nitrogen protection due to its stability under various reaction conditions and facile removal by hydrogenolysis [24] [25]. This protecting group is particularly useful for carboxylic acid derivatives.

- tert-Butyloxycarbonyl (Boc) protection: Boc protection offers excellent stability under basic conditions and can be removed under acidic conditions without affecting the pyrrolidine ring [26] [16].

- Benzyl protection: Benzyl groups provide robust protection and can be removed by hydrogenolysis or by treatment with sodium in liquid ammonia [12] [27].

Carboxylic Acid Protection:

- Ester protection: Methyl and ethyl esters are commonly employed for carboxylic acid protection, offering good stability and straightforward hydrolysis under basic conditions [1] [28].

- Amide protection: Amide derivatives provide enhanced stability and can be hydrolyzed under acidic or basic conditions depending on the specific amide structure [29] [30].

Specific Synthetic Routes

From Pent-2-ynoic Acid Derivatives

The synthesis of (S)-Pyrrolidine-3-carboxylic acid hydrochloride from pent-2-ynoic acid derivatives represents a well-established approach that leverages the reactivity of the terminal alkyne functionality [8] [9] [31].

Reaction Mechanism:

The synthetic route typically involves the initial formation of an optically active amide through the reaction of pent-2-ynoic acid with an appropriate chiral auxiliary, such as an optically active sultam compound. The resulting pent-2-ynamide undergoes cyclization under specific conditions to form the pyrrolidine ring system [8] [9].

Reaction Conditions:

- Solvent: The reaction is typically carried out in aprotic solvents such as tetrahydrofuran or dichloromethane to prevent interference with the cyclization process.

- Temperature: Moderate temperatures (0°C to room temperature) are generally employed to maintain stereochemical integrity.

- Catalysts: Lewis acids or transition metal catalysts may be employed to facilitate the cyclization reaction.

Yield and Selectivity:

This approach typically provides yields ranging from 60-85% with moderate to high stereoselectivity, depending on the specific reaction conditions and chiral auxiliary employed [8] [9].

Via Pent-2-enamide Cyclization

The cyclization of pent-2-enamide derivatives offers an alternative route to (S)-Pyrrolidine-3-carboxylic acid hydrochloride with excellent stereochemical control [10] [11] [32].

Substrate Preparation:

The pent-2-enamide precursors are readily prepared from commercially available starting materials through standard amide formation reactions. The geometry of the enamide double bond plays a crucial role in determining the stereochemical outcome of the cyclization reaction.

Cyclization Conditions:

- Catalysts: Chiral phosphoric acids have proven particularly effective for catalyzing the intramolecular cyclization of enamide substrates [10] [11].

- Solvent effects: The choice of solvent significantly influences both the reaction rate and stereoselectivity, with polar aprotic solvents generally providing optimal results.

- Temperature control: Careful temperature control is essential to maintain high stereoselectivity while achieving reasonable reaction rates.

Mechanistic Considerations:

The cyclization proceeds through a concerted mechanism involving the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the enamide double bond. The stereochemical outcome is determined by the preferred conformational arrangement of the substrate in the transition state.

Via Asymmetric Michael Addition

Asymmetric Michael addition represents one of the most powerful approaches for the stereoselective synthesis of (S)-Pyrrolidine-3-carboxylic acid hydrochloride [33] [18] [6].

Substrate Design:

The Michael addition approach typically involves the reaction of nitroalkanes with carboxylate-substituted enones under organocatalytic conditions. The resulting Michael adducts can be efficiently converted to the desired pyrrolidine derivative through a reduction-cyclization sequence [33] [1].

Organocatalytic Conditions:

- Catalysts: Chiral pyrrolidine-based organocatalysts have demonstrated exceptional performance in asymmetric Michael addition reactions [6] [34]. These catalysts can achieve enantioselectivities exceeding 95% while maintaining good reaction yields.

- Reaction conditions: The reactions are typically conducted at room temperature in polar protic solvents, making the process operationally simple and environmentally friendly.

- Substrate scope: The method demonstrates excellent tolerance for various functional groups and can accommodate a wide range of structural variations.

Mechanistic Pathway:

The asymmetric Michael addition proceeds through the formation of an enamine intermediate between the organocatalyst and the nitroalkane substrate. The subsequent nucleophilic attack on the enone substrate occurs with high facial selectivity, leading to the formation of the desired stereoisomer.

From Chiral Precursors

The utilization of chiral precursors provides a direct route to (S)-Pyrrolidine-3-carboxylic acid hydrochloride with excellent stereochemical control [2] [12] [7].

Chiral Pool Approach:

The chiral pool approach leverages naturally occurring chiral compounds as starting materials. (S)-Proline and its derivatives are particularly attractive precursors due to their commercial availability and inherent stereochemical purity [4] [5].

Synthetic Transformations:

- Functional group manipulation: The carboxylic acid group of proline can be selectively modified through standard synthetic transformations, including reduction, oxidation, and coupling reactions [12] [7].

- Ring expansion/contraction: Specialized reactions can be employed to modify the ring size or introduce additional substitution patterns while maintaining stereochemical integrity.

- Protection/deprotection sequences: Carefully designed protection and deprotection strategies enable selective functionalization of specific positions within the pyrrolidine ring system.

Advantages and Limitations:

The chiral precursor approach offers the advantage of guaranteed stereochemical purity and straightforward synthetic transformations. However, the method may be limited by the availability and cost of suitable chiral starting materials.

Stereocontrol in Synthesis

Chiral Auxiliaries

3.3.1.1. Optically Active Sultam Compounds

Optically active sultam compounds represent one of the most effective classes of chiral auxiliaries for the stereoselective synthesis of (S)-Pyrrolidine-3-carboxylic acid hydrochloride [29] [8] [9].

Structural Features:

Sultam auxiliaries are characterized by their rigid bicyclic structure, which provides excellent facial differentiation during chemical transformations. The sulfur dioxide moiety serves as both an activating group and a stereochemical directing element.

Synthetic Applications:

- Alkylation reactions: Sultam auxiliaries have been extensively employed in asymmetric alkylation reactions, providing high levels of stereoselectivity (>95:5 diastereomeric ratio) [29] [8].

- Cyclization reactions: The auxiliary can effectively direct the stereochemical outcome of cyclization reactions, leading to the formation of the desired pyrrolidine stereoisomer [9] [8].

- Functional group transformations: Various functional group transformations can be performed in the presence of the sultam auxiliary without compromising stereochemical integrity.

Auxiliary Removal:

The sultam auxiliary can be removed under mild reductive conditions using lithium aluminum hydride or other suitable reducing agents. The auxiliary can typically be recovered in 85-95% yield and reused in subsequent reactions [29] [8].

3.3.1.2. Other Chiral Directing Groups

Several other classes of chiral auxiliaries have been successfully employed in the synthesis of (S)-Pyrrolidine-3-carboxylic acid hydrochloride [19] [20] [35].

Evans Auxiliaries:

Oxazolidinone-based Evans auxiliaries have demonstrated excellent performance in asymmetric aldol reactions and other transformations relevant to pyrrolidine synthesis. These auxiliaries provide high diastereoselectivity (90:10 to >99:1) and can be readily removed under basic hydrolysis conditions [19] [36].

Benzylamine Derivatives:

Chiral benzylamine derivatives have been employed as directing groups in various synthetic transformations. These auxiliaries offer the advantage of facile removal through hydrogenolysis while providing good stereochemical control [27] [12].

Camphor-Based Auxiliaries:

Camphor-derived chiral auxiliaries have found application in the synthesis of pyrrolidine derivatives. These auxiliaries provide moderate to good stereoselectivity (80:20 to 95:5 diastereomeric ratio) and can be removed under acidic conditions [37] [35].

Asymmetric Catalysis Approaches

Asymmetric catalysis has emerged as a powerful tool for the stereoselective synthesis of (S)-Pyrrolidine-3-carboxylic acid hydrochloride, offering several advantages over auxiliary-based approaches [15] [34] [38].

Chiral Phosphoric Acids:

Chiral phosphoric acids have demonstrated exceptional performance in catalyzing asymmetric cyclization reactions. These catalysts can achieve enantioselectivities of 85-99% while requiring only 5-20 mol% catalyst loading [17] [18] [11].

Mechanism of Action:

The chiral phosphoric acid catalysts operate through a bifunctional mechanism, simultaneously activating the electrophilic and nucleophilic components of the reaction. The stereochemical outcome is determined by the preferred binding mode of the substrate within the chiral catalyst environment.

Substrate Scope:

Chiral phosphoric acid catalysts demonstrate excellent substrate scope, accommodating a wide range of structural variations while maintaining high levels of enantioselectivity. The mild reaction conditions make these catalysts particularly attractive for synthetic applications.

Chiral Metal Complexes:

Transition metal complexes bearing chiral ligands have been employed in various asymmetric transformations relevant to pyrrolidine synthesis. These catalysts typically require lower catalyst loadings (1-10 mol%) but may have more limited substrate scope compared to organocatalysts [15] [2].

Enzymatic Catalysis:

Biocatalytic approaches have gained increasing attention for the synthesis of chiral pyrrolidines. Enzymatic catalysts can achieve exceptional enantioselectivities (90-99%) under mild, environmentally friendly conditions [16] [2].

Resolution Methods

Resolution methods provide an alternative approach to obtaining enantiomerically pure (S)-Pyrrolidine-3-carboxylic acid hydrochloride from racemic mixtures [26] [39] [40].

Kinetic Resolution:

Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, leading to the separation of the desired stereoisomer. This approach has been successfully applied to pyrrolidine derivatives using various catalytic systems [26] [39] [41].

Dynamic Kinetic Resolution:

Dynamic kinetic resolution combines racemization with kinetic resolution, allowing for the conversion of both enantiomers to the desired product. This approach can theoretically achieve 100% conversion of the starting material to the desired enantiomer [26] [41].

Crystallization-Based Resolution:

Classical resolution through the formation of diastereomeric salts with chiral acids remains a practical approach for obtaining enantiomerically pure pyrrolidine derivatives. The method is particularly useful for large-scale preparations [42] [43].

Salt Formation and Purification

Preparation of Hydrochloride Salt

The formation of the hydrochloride salt is a critical step in the synthesis of (S)-Pyrrolidine-3-carboxylic acid hydrochloride, as it provides enhanced stability, solubility, and handling properties [44] [45] [46].

Salt Formation Conditions:

- Reagents: Hydrogen chloride gas or aqueous hydrochloric acid solutions are commonly employed for salt formation [44] [47].

- Solvents: Aprotic solvents such as diethyl ether, ethyl acetate, or dichloromethane are typically used to prevent competing reactions [44] [46].

- Temperature: The reaction is usually conducted at room temperature or slightly below to prevent decomposition.

Mechanism:

The salt formation proceeds through the protonation of the pyrrolidine nitrogen atom by hydrochloric acid. The resulting ionic compound exhibits enhanced water solubility and thermal stability compared to the free base [44] [45].

Characterization:

The hydrochloride salt can be characterized using various analytical techniques:

- Melting point: The salt typically exhibits a well-defined melting point range, which serves as a purity indicator [47] [45].

- Infrared spectroscopy: Characteristic absorption bands for the N-H and C-O stretches provide structural confirmation [45] [46].

- Nuclear magnetic resonance: Both 1H and 13C NMR spectroscopy can be employed to confirm the structure and assess purity [45] [47].

Crystallization Techniques

Crystallization represents the most common method for purifying (S)-Pyrrolidine-3-carboxylic acid hydrochloride and obtaining material of suitable quality for pharmaceutical applications [48] [46] [43].

Recrystallization Methods:

- Solvent selection: The choice of recrystallization solvent significantly influences the crystal morphology, purity, and yield. Common solvents include ethanol, water, acetone/water mixtures, and ethyl acetate [48] [46].

- Temperature control: Controlled cooling crystallization typically provides better crystal quality compared to rapid precipitation methods [48] [43].

- Seeding: The use of seed crystals can improve the reproducibility and quality of the crystallization process [48] [43].

Crystal Forms:

The hydrochloride salt can exist in multiple crystal forms, including different polymorphs and hydrates. The specific crystal form can influence the physicochemical properties of the material [48] [46] [43].

Crystallization Yield and Purity:

Optimized crystallization conditions can typically achieve yields of 80-95% with purities exceeding 98%. The exact yield and purity depend on the specific crystallization conditions employed [48] [43].

Analytical Quality Control

Comprehensive analytical quality control is essential to ensure the purity, identity, and consistency of (S)-Pyrrolidine-3-carboxylic acid hydrochloride [47] [45] [1].

Identity Testing:

- Spectroscopic methods: Infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry provide definitive structural confirmation [45] [47].

- Chromatographic methods: High-performance liquid chromatography (HPLC) can be employed to assess chemical purity and identify potential impurities [1] [47].

- Melting point determination: The melting point serves as a simple but effective identity test [47] [45].

Purity Assessment:

- Chromatographic purity: HPLC analysis can quantify the main component and detect trace impurities [1] [47].

- Enantiomeric purity: Chiral HPLC methods are employed to determine the enantiomeric excess and detect potential racemization [17] [1].

- Water content: Karl Fischer titration is used to determine the water content, which can affect stability and potency [48] [43].

Stability Testing:

- Thermal stability: Differential scanning calorimetry and thermogravimetric analysis provide information about thermal stability [48] [43].

- Chemical stability: Accelerated stability studies under controlled temperature and humidity conditions assess long-term stability [43] [47].

- Photostability: Exposure to light under controlled conditions evaluates potential photodegradation [43] [47].

Impurity Profiling:

- Synthetic impurities: Impurities arising from the synthetic process must be identified and quantified [1] [47].

- Degradation products: Potential degradation products must be monitored during stability studies [43] [47].

- Residual solvents: Gas chromatography is employed to detect and quantify residual solvents from the synthetic process [1] [47].